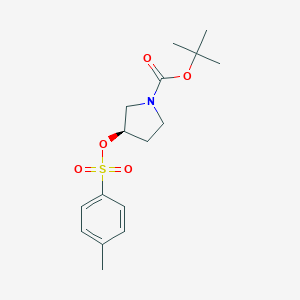

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWACHFODPQVXHF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634971 | |

| Record name | tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139986-03-1 | |

| Record name | tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Chiral Pyrrolidines: A Technical Guide to (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in modern drug discovery. Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, leading to compounds with enhanced biological activity and specificity.[1] When chirality is introduced into the pyrrolidine ring, it unlocks the potential for stereospecific interactions with biological targets, a critical factor in the development of potent and selective therapeutics. (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, bearing the Chemical Abstracts Service (CAS) number 139986-03-1 , has emerged as a pivotal chiral building block for the synthesis of a diverse array of complex molecules, particularly in the realms of antiviral and kinase inhibitor development.

This technical guide provides a comprehensive overview of (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, from its fundamental chemical properties and synthesis to its strategic applications in the synthesis of high-value pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss the analytical techniques required for its quality control.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is essential for its effective use in synthesis. The molecule incorporates a bulky tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a tosyl (p-toluenesulfonyl) group on the oxygen at the 3-position. The tosyl group is an excellent leaving group, making the C3 position of the pyrrolidine ring highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in asymmetric synthesis.

| Property | Value | Source |

| CAS Number | 139986-03-1 | [2] |

| Molecular Formula | C₁₆H₂₃NO₅S | [2] |

| Molecular Weight | 341.42 g/mol | [2] |

| Appearance | White to off-white solid | Generic SDS information |

| Storage | Sealed in dry, 2-8°C | [2] |

It is critical to distinguish the (R)-enantiomer from its (S)-enantiomer (CAS: 371240-55-0) and the racemic mixture (CAS: 103057-45-0). The stereochemical purity of this starting material is paramount as it directly dictates the stereochemical outcome of the subsequent reactions.

Synthesis of (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate: A Detailed Protocol

The synthesis of (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is typically achieved through the tosylation of its corresponding alcohol precursor, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This reaction is a classic example of converting a poor leaving group (hydroxyl) into an excellent one (tosylate), thereby activating the chiral center for nucleophilic substitution.

Reaction Mechanism: Activation via Tosylation

The tosylation reaction proceeds via a nucleophilic attack of the hydroxyl group of the N-Boc-(R)-3-hydroxypyrrolidine on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine or triethylamine, is used to quench the HCl byproduct generated during the reaction. The reaction proceeds with retention of configuration at the chiral carbon, as the C-O bond of the alcohol is not broken during the tosylation step.

Caption: Mechanism of tosylation of N-Boc-(R)-3-hydroxypyrrolidine.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

Materials:

-

(R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (10 volumes).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Base and Reagent: To the stirred solution, add anhydrous pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion as monitored by Thin Layer Chromatography (TLC), allow the reaction to warm to room temperature and stir for an additional 2-12 hours.[3]

-

Work-up: Upon completion, dilute the reaction mixture with deionized water. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash successively with water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate can be further purified by column chromatography on silica gel.

Applications in Drug Discovery: A Gateway to Chiral Amines

The primary utility of (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate lies in its role as an electrophile in Sₙ2 reactions. The tosylate group serves as an excellent leaving group, allowing for the introduction of a wide range of nucleophiles at the C3 position with inversion of stereochemistry. This strategy is particularly valuable for the synthesis of chiral 3-substituted pyrrolidines, which are key intermediates in the development of various therapeutic agents.

Mechanism of Action: Sₙ2 Displacement

The reaction of (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate with a nucleophile proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the electrophilic C3 carbon from the side opposite to the bulky tosylate leaving group. This backside attack results in a Walden inversion of the stereocenter, yielding the (S)-configured product.

Caption: Sₙ2 reaction of the title compound with a nucleophile.

Case Study: Synthesis of Oga Inhibitor Compounds

A notable application of (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is in the synthesis of O-GlcNAcase (Oga) inhibitors, which are being investigated for the treatment of neurodegenerative diseases. A Chinese patent (CN112292377A) describes a synthetic route where the title compound (CAS 139986-03-1) is reacted with a nucleophile in a substitution reaction.[4] The reaction mixture is stirred at 60°C for 4 hours, followed by an aqueous work-up and purification by flash column chromatography. This example highlights the practical use of this chiral building block in the preparation of complex, biologically active molecules.[4]

Analytical Quality Control

Ensuring the chemical purity and stereochemical integrity of (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Typical Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. Key signals include the aromatic protons of the tosyl group, the protons of the pyrrolidine ring, and the characteristic signal of the tert-butyl group.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the sulfonyl and carbonyl groups.

While specific spectral data is often proprietary to suppliers, a representative ¹H NMR spectrum would show distinct signals for the aromatic protons of the tosyl group (around 7.3-7.8 ppm), the pyrrolidine ring protons (in the range of 1.5-4.0 ppm), the methyl group of the tosyl moiety (around 2.4 ppm), and the singlet for the tert-butyl group (around 1.4 ppm).

Safety and Handling

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate should be handled by trained professionals in a well-ventilated laboratory. A Safety Data Sheet (SDS) should be consulted before use.[5]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or a fume hood.

-

Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion: A Versatile and Indispensable Chiral Building Block

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate has solidified its position as a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry, coupled with the excellent leaving group ability of the tosylate, provides a reliable and efficient means for the synthesis of a wide array of enantiomerically pure 3-substituted pyrrolidines. As the demand for stereochemically complex and potent therapeutic agents continues to grow, the strategic importance of versatile intermediates like (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate in the drug development pipeline is set to increase even further.

References

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

GSRI. (n.d.). TERT-BUTYL 3-(TOSYLOXY)PYRROLIDINE-1-CARBOXYLATE, (RS)-. Retrieved from [Link]

-

GSRI. (n.d.). TERT-BUTYL 3-(TOSYLOXY)PYRROLIDINE-1-CARBOXYLATE, (S)-. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

- Google Patents. (n.d.). CN112292377A - Oga inhibitor compound.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(13), 4234. Retrieved from [Link]

-

PubMed Central. (2021). Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020.... J Med Chem, 64(17), 12893-12902. Retrieved from [Link]

-

MDPI. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules, 29(1), 1-15. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors.... ACS Omega, 7(12), 10327-10339. Retrieved from [Link]

-

Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2017103611A1 - Compounds useful as kinase inhibitors.

-

PubMed Central. (2024). Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives.... ChemMedChem, e202400115. Retrieved from [Link]

-

PubMed. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents Med Chem, 9(3), 246-75. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Retrieved from [Link]

-

Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Retrieved from [Link]

-

PubMed Central. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances, 11(15), eado9735. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188).... Retrieved from [Link]

-

MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2509. Retrieved from [Link]

-

ResearchGate. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved from [Link]

-

PubMed Central. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

- Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 139986-03-1 | (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. CN112292377A - Ogaæå¶åååç© - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

A Senior Application Scientist's Guide to the Synthesis of (R)-1-Boc-3-Tosyloxypyrrolidine: Mechanism, Protocol, and Best Practices

Abstract

(R)-1-Boc-3-tosyloxypyrrolidine is a critical chiral building block in modern medicinal chemistry and drug development. Its strategic importance lies in the pyrrolidine core, a prevalent scaffold in numerous pharmaceuticals, combined with a tosylate group at the C3 position. This tosylate serves as an excellent leaving group, facilitating stereospecific nucleophilic substitution to introduce diverse functionalities with high predictability. This guide provides an in-depth examination of a robust and reproducible synthesis of (R)-1-Boc-3-tosyloxypyrrolidine from its corresponding alcohol precursor, (R)-1-Boc-3-hydroxypyrrolidine. We will explore the underlying reaction mechanism, present a detailed, field-proven experimental protocol, and discuss critical aspects of characterization, safety, and process optimization.

Introduction: The Strategic Value of a Chiral Synthon

The pyrrolidine ring is a privileged structure in drug discovery, forming the core of blockbuster drugs targeting a wide array of conditions. The ability to precisely control the stereochemistry of substituents on this ring is paramount, as stereoisomers often exhibit vastly different pharmacological and toxicological profiles. (R)-1-Boc-3-tosyloxypyrrolidine emerges as a high-value intermediate for precisely this reason.

The synthesis begins with the commercially available and optically pure (R)-1-Boc-3-hydroxypyrrolidine. The core transformation involves converting the hydroxyl group—a notoriously poor leaving group—into a p-toluenesulfonate (tosylate) ester. This conversion dramatically enhances the electrophilicity of the C3 carbon, turning it into a prime target for nucleophilic attack. Crucially, the tosylation reaction proceeds with retention of stereochemistry, ensuring that the chiral integrity of the starting material is transferred to the product.[1][2] This allows chemists to design subsequent Sₙ2 reactions that will proceed with predictable inversion of stereochemistry, granting access to a wide range of enantiomerically pure (S)-3-substituted pyrrolidines.[1][3]

Synthetic Strategy: The Logic of Tosylation

The conversion of an alcohol to a tosylate is a foundational strategy in multi-step organic synthesis. The rationale is straightforward: to replace a non-reactive hydroxyl group (-OH) with a highly reactive tosylate group (-OTs) that is an excellent leaving group. The effectiveness of the tosylate anion as a leaving group stems from its stability; the negative charge is delocalized through resonance across three oxygen atoms, significantly weakening the C-O bond.

The chosen method for this transformation is the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base, typically pyridine. Pyridine serves a dual purpose: it acts as a base to neutralize the hydrochloric acid (HCl) byproduct of the reaction, and it can also function as a nucleophilic catalyst.[2][4] The reaction is typically performed at reduced temperatures (e.g., 0 °C) to control exothermicity and minimize side reactions.

Reaction Mechanism

The tosylation of (R)-1-Boc-3-hydroxypyrrolidine follows a well-established two-step mechanism. Understanding this pathway is critical for troubleshooting and optimizing the reaction.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of p-toluenesulfonyl chloride.[1][5] This forms a protonated tosylate ester intermediate and displaces the chloride ion.

-

Deprotonation: A base, in this case pyridine, then abstracts the proton from the oxygen atom.[1][5] This step is crucial as it neutralizes the intermediate and drives the reaction to completion, yielding the final product, (R)-1-Boc-3-tosyloxypyrrolidine, and pyridinium hydrochloride.

Importantly, the stereocenter at the C3 position of the pyrrolidine ring is not involved in this mechanism. The C-O bond of the alcohol is not broken during the process, which ensures the retention of the (R) configuration.[2][3]

Detailed Experimental Protocol

This protocol is designed for robustness and scalability, providing a clear pathway to high-purity (R)-1-Boc-3-tosyloxypyrrolidine.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

| (R)-1-Boc-3-hydroxypyrrolidine | C₉H₁₇NO₃ | 187.24 | 10.0 g | 53.4 mmol | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 12.2 g | 64.1 mmol | 1.2 |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 80 mL | - | Solvent/Base |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |

| 1 M Hydrochloric Acid (aq) | HCl | 36.46 | ~150 mL | - | Workup |

| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | ~100 mL | - | Workup |

| Brine (Saturated NaCl aq) | NaCl | 58.44 | ~100 mL | - | Workup |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Nitrogen inlet/outlet (or drying tube)

-

Ice-water bath

-

Addition funnel

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a flame-dried 500 mL three-neck flask with (R)-1-Boc-3-hydroxypyrrolidine (10.0 g, 53.4 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid is fully dissolved.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Base Addition: Slowly add anhydrous pyridine (80 mL) to the cooled solution. A slight exotherm may be observed. Ensure the internal temperature remains below 5 °C.

-

TsCl Addition: Add p-toluenesulfonyl chloride (12.2 g, 64.1 mmol) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C. Rationale: Controlling the temperature at this stage is crucial to prevent side reactions and ensure selective tosylation.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C and slowly quench by adding 1 M HCl (aq). This step neutralizes the excess pyridine, forming water-soluble pyridinium hydrochloride. Continue adding HCl until the aqueous layer is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine all organic layers. Wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (100 mL), and finally with brine (100 mL). Rationale: The acid wash removes residual pyridine, the bicarbonate wash removes any remaining acid, and the brine wash aids in removing water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically a pale yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Characterization and Quality Control

Verifying the identity and purity of the final product is a non-negotiable step.

-

¹H NMR (400 MHz, CDCl₃): Expected peaks should correspond to the protons of the Boc group (~1.45 ppm, singlet, 9H), the pyrrolidine ring protons (multiplets between 2.0-3.7 ppm), the tosyl methyl group (~2.45 ppm, singlet, 3H), and the aromatic protons of the tosyl group (~7.35 ppm and ~7.78 ppm, doublets, 2H each). The proton on the carbon bearing the tosylate group (C3-H) will typically appear as a multiplet around 5.0 ppm.

-

¹³C NMR (100 MHz, CDCl₃): Key signals include the Boc carbonyl, the quaternary carbon of the Boc group, the carbons of the pyrrolidine ring, and the carbons of the tosyl group.

-

Mass Spectrometry (ESI+): Calculation for C₁₆H₂₃NO₅S, expected [M+H]⁺.

-

Appearance: Typically a white to off-white solid.

Process Workflow Visualization

The entire synthesis can be visualized as a streamlined workflow from starting materials to the final, purified product.

Safety and Handling

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. It is moisture-sensitive and reacts with water to produce corrosive HCl and p-toluenesulfonic acid.[6][7] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and chemical-resistant gloves.[7][8][9]

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a fume hood and avoid inhalation or skin contact.

-

Dichloromethane (DCM): A volatile suspected carcinogen. All handling should be performed in a fume hood.

-

General Precautions: All steps involving anhydrous solvents require the use of flame-dried glassware and an inert atmosphere to prevent the reaction from being quenched by atmospheric moisture.[10]

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Reagents (especially TsCl) degraded by moisture. 3. Insufficient base. | 1. Extend reaction time and monitor by TLC. 2. Use fresh, high-purity TsCl and ensure anhydrous conditions. 3. Ensure at least 1.1 equivalents of base are used. |

| Low Yield | 1. Product loss during aqueous workup. 2. Degradation of product during purification. | 1. Perform extractions thoroughly. 2. Minimize exposure of the product to silica gel; elute quickly if using column chromatography. |

| Product is an Oil, not a Solid | 1. Presence of residual solvent (pyridine, DCM). 2. Impurities preventing crystallization. | 1. Ensure complete removal of solvents under high vacuum. 2. Purify by flash column chromatography. |

References

-

OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]

-

Cole-Parmer. Material Safety Data Sheet - p-Toluenesulfonyl chloride. [Link]

-

Kishan's Classes. Organic Chemistry: Tosylates and Pyridine. YouTube. [Link]

-

Reddit. Tosylation of Alcohols with Pyridine. r/OrganicChemistry. [Link]

-

The Organic Chemistry Tutor. Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine. YouTube. [Link]

-

The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. westliberty.edu [westliberty.edu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. rsc.org [rsc.org]

Physical and chemical properties of (R)-Boc-3-tosyloxypyrrolidine

An In-depth Technical Guide: (R)-Boc-3-tosyloxypyrrolidine

Abstract: This technical guide provides a comprehensive overview of (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, a pivotal chiral building block in modern organic synthesis. The document delves into its core physical and chemical properties, explores its reactivity profile, and offers field-proven insights into its application, particularly in the development of pharmaceutical agents. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, experience-driven methodologies to maximize its utility in the laboratory.

Compound Identification and Physicochemical Properties

(R)-Boc-3-tosyloxypyrrolidine is a synthetically versatile intermediate valued for its specific stereochemistry and built-in reactivity.[1] The molecule incorporates a pyrrolidine ring, a common scaffold in bioactive molecules, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group.[2] Its defining feature is the p-toluenesulfonate (tosylate) group at the chiral third position, which functions as an excellent leaving group in nucleophilic substitution reactions.

Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 103057-45-0 | [1][3] |

| Molecular Formula | C₁₆H₂₃NO₅S | [1][3] |

| Molecular Weight | 341.42 g/mol | [1] |

| Synonyms | tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate; 3-[[(4-Methylphenyl)sulfonyl]oxy]-1-Pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester | [1][3] |

Physical Properties

The physical characteristics of this compound are consistent with a moderately polar, solid organic molecule. Proper storage is critical to prevent degradation.

| Property | Value | Source |

| Appearance | Pale Yellow Solid | [1][4] |

| Melting Point | 77-79 °C | [4] |

| Solubility | Soluble in Chloroform, Methanol | [4] |

| Storage | 2-8°C, sealed in a dry environment | [1][4] |

Chemical Profile and Synthetic Reactivity

The synthetic utility of (R)-Boc-3-tosyloxypyrrolidine is dictated by the interplay of its three key functional components: the Boc-protected amine, the chiral center, and the tosylate leaving group.

-

Boc Protecting Group: The tert-butoxycarbonyl group serves to deactivate the nucleophilicity of the pyrrolidine nitrogen, preventing self-reaction and directing reactivity to the C3 position. Its stability in neutral to basic conditions and facile removal under mild acidic conditions make it an ideal protecting group in multi-step syntheses.

-

Tosylate Leaving Group: The tosylate is a superb nucleofuge (leaving group) because its negative charge is highly stabilized by resonance across the sulfonate group. This makes the C3 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

-

Chiral Integrity and Reactivity: As a chiral building block, this reagent is central to asymmetric synthesis.[2][5] It is primarily employed in Sₙ2 (bimolecular nucleophilic substitution) reactions. From an experimental standpoint, this is a highly reliable transformation. The incoming nucleophile attacks the carbon atom bearing the tosylate group from the opposite side, resulting in a predictable and clean inversion of stereochemistry . This allows chemists to convert the (R)-configured starting material into an (S)-configured product with high fidelity, a cornerstone of modern pharmaceutical synthesis where single-enantiomer drugs are paramount for efficacy and safety.[5]

Application Spotlight: Asymmetric Synthesis of Chiral Amines

A frequent application of (R)-Boc-3-tosyloxypyrrolidine is the synthesis of chiral 3-substituted pyrrolidines, which are key intermediates for many pharmaceutical agents, including those targeting central nervous system disorders.[2][6] For instance, reaction with sodium azide, followed by reduction, provides access to (S)-3-aminopyrrolidine derivatives, crucial components for kinase inhibitors and other advanced therapeutic candidates.[6]

Field-Proven Experimental Protocol: Synthesis of tert-butyl (S)-3-azidopyrrolidine-1-carboxylate

This protocol details a standard nucleophilic substitution reaction. The procedure is self-validating through in-process monitoring and yields a key chiral intermediate.

Objective: To synthesize tert-butyl (S)-3-azidopyrrolidine-1-carboxylate from (R)-Boc-3-tosyloxypyrrolidine via an Sₙ2 reaction with sodium azide, inducing an inversion of stereochemistry.

Materials:

-

(R)-Boc-3-tosyloxypyrrolidine (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve (R)-Boc-3-tosyloxypyrrolidine in anhydrous DMF (approx. 0.2 M concentration).

-

Scientist's Insight: DMF is the solvent of choice here. As a polar aprotic solvent, it effectively solvates the sodium cation of the nucleophile (NaN₃) while leaving the azide anion relatively "bare," enhancing its nucleophilicity and accelerating the Sₙ2 reaction.

-

-

Addition of Nucleophile: Add sodium azide to the solution.

-

Expertise Note: A slight excess of the nucleophile (1.5 equivalents) is used to ensure the reaction goes to completion by driving the equilibrium forward according to Le Châtelier's principle.

-

-

Heating and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

-

Trustworthiness: TLC is a critical self-validating step. By comparing the reaction mixture to a co-spotted lane of the starting material, one can definitively track the consumption of the reactant and the formation of the more polar product.

-

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Causality: The DMF is water-soluble, while the desired product is soluble in ethyl acetate. This step partitions the product into the organic phase, separating it from the solvent and excess inorganic salts.

-

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.

-

Scientist's Insight: The water wash removes residual DMF. The brine wash removes the bulk of the dissolved water from the organic layer before the drying step, making the drying agent more efficient.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (S)-3-azidopyrrolidine-1-carboxylate as a clear oil.

Mandatory Safety and Handling Protocols

(R)-Boc-3-tosyloxypyrrolidine requires careful handling in a controlled laboratory environment.

-

GHS Hazard Classification: Classified as an irritant. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[4]

-

Signal Word: Warning.[4]

-

Personal Protective Equipment (PPE): Always wear ANSI-compliant safety glasses, a lab coat, and chemical-resistant nitrile gloves.[7] Handle in a well-ventilated chemical fume hood.[7] Avoid generating dust.[7]

-

Storage and Disposal: Store in a tightly closed container in a refrigerator at 2-8°C.[1][4] Dispose of waste material in accordance with local, state, and federal regulations.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the experimental protocol described in Section 4.

Caption: Workflow for the synthesis of (S)-Boc-3-azidopyrrolidine.

Conclusion

(R)-Boc-3-tosyloxypyrrolidine stands out as a high-value, reliable, and versatile chiral reagent. Its well-defined reactivity, centered on the tosylate leaving group, enables predictable Sₙ2 reactions with excellent stereocontrol. For scientists engaged in the synthesis of complex, enantiomerically pure molecules for pharmaceuticals and other advanced applications, a thorough understanding of this compound's properties and handling is not just beneficial—it is essential for innovation and success.

References

-

1-Boc-3-tosyloxypyrrolidine. Pharmaffiliates.[Link]

-

1-Boc-3-pyrrolidinol. PubChem, National Center for Biotechnology Information.[Link]

-

1-Boc-3-aminopyrrolidine. PubChem, National Center for Biotechnology Information.[Link]

-

tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem, National Center for Biotechnology Information.[Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC, National Center for Biotechnology Information.[Link]

-

(3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. PubChem, National Center for Biotechnology Information.[Link]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC, National Center for Biotechnology Information.[Link]

-

A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. ResearchGate.[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemimpex.com [chemimpex.com]

- 3. usbio.net [usbio.net]

- 4. 1-BOC-3-(TOLUENE-4-SULFONYLOXY)-PYRROLIDINE | 103057-45-0 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

A Comprehensive Technical Guide to the ¹H NMR Spectrum of (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

A.R.B.O.

Introduction

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a crucial chiral building block in modern medicinal chemistry and drug development. Its defined stereochemistry and the presence of a versatile tosylate leaving group make it an invaluable intermediate for synthesizing a wide array of complex nitrogen-containing molecules, including potent enzyme inhibitors and receptor modulators. Given its significance, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the primary analytical tool for this purpose.

This in-depth guide provides a detailed analysis and interpretation of the ¹H NMR spectrum of (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate. We will dissect the molecular structure to predict the spectral features, present a standard protocol for data acquisition, and offer a thorough peak-by-peak assignment. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their synthetic chemistry programs.

Molecular Structure and Proton Environment Analysis

To accurately interpret the ¹H NMR spectrum, we must first analyze the molecule's structure to identify all chemically distinct proton environments. The structure contains several key functional groups that influence the electronic environment, and therefore the chemical shift, of nearby protons: the N-Boc protecting group, the pyrrolidine ring, and the p-toluenesulfonyl (tosyl) group.

Due to the chiral center at carbon 3 (C3), the adjacent methylene protons on C2 and C4 are diastereotopic. This means that even though they are attached to the same carbon atom, they are chemically non-equivalent and will appear as distinct signals in the NMR spectrum, each coupling to the other. Furthermore, the bulky tert-butylcarbamate (Boc) group on the nitrogen can restrict rotation, leading to two distinct populations of rotamers. This can sometimes result in broadening of the signals associated with the pyrrolidine ring protons, particularly those at C2 and C5, at room temperature.

The key proton environments are:

-

Tosyl Group: Aromatic protons (Ha, Hb) and a methyl group (H_c).

-

Pyrrolidine Ring: The methine proton at the chiral center (H3), and four diastereotopic methylene protons (H2a, H2b, H4a, H4b, H5a, H5b).

-

Boc Group: Nine equivalent protons of the tert-butyl group (H_d).

Below is a diagram illustrating the proton assignments.

Caption: Structure and Proton Assignments for Analysis.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of the NMR data is foundational to its interpretation. The following protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum.

Workflow: NMR Sample Preparation and Data Acquisition

Stability and storage conditions for (R)-Boc-3-tosyloxypyrrolidine

An In-depth Technical Guide to the Stability and Storage of (R)-Boc-3-tosyloxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

(R)-Boc-3-tosyloxypyrrolidine is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its utility in the synthesis of complex molecules necessitates a thorough understanding of its chemical stability and optimal storage conditions to ensure its purity, reactivity, and ultimately, the integrity of the final products. This guide provides a comprehensive overview of the factors influencing the stability of (R)-Boc-3-tosyloxypyrrolidine, recommended storage and handling procedures, and methodologies for its stability assessment.

Introduction: A Profile of (R)-Boc-3-tosyloxypyrrolidine

(R)-Boc-3-tosyloxypyrrolidine, with CAS Number 103057-45-0, is a bifunctional organic compound.[1][2] It incorporates a pyrrolidine ring, a common scaffold in many biologically active compounds. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group at the 3-position is converted to a tosylate ester. This unique combination of functional groups dictates its reactivity and stability profile.

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, yet it can be readily removed under mild acidic conditions.[3] The tosylate group is an excellent leaving group, making the 3-position of the pyrrolidine ring susceptible to nucleophilic attack, a key feature exploited in many synthetic routes.[4]

Chemical Stability: Understanding the Intrinsic Properties

The stability of (R)-Boc-3-tosyloxypyrrolidine is primarily governed by the lability of its two key functional moieties: the Boc-carbamate and the tosylate ester. Degradation can occur through several pathways, influenced by factors such as temperature, pH, and the presence of nucleophiles or light.

The Boc Protecting Group: An Acid-Sensitive Shield

The tert-butyloxycarbonyl (Boc) group is known for its robustness under basic, nucleophilic, and many reductive conditions.[5][6] However, its defining characteristic is its lability in the presence of acid. The mechanism of Boc deprotection involves protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation, which then typically forms isobutylene and a proton. This process ultimately yields the free amine.

Therefore, exposure of (R)-Boc-3-tosyloxypyrrolidine to acidic conditions, even mild ones, can lead to the formation of (R)-3-tosyloxypyrrolidine. This degradation product may undergo further reactions or be an undesirable impurity in subsequent synthetic steps.

The Tosylate Leaving Group: Susceptibility to Nucleophiles and Hydrolysis

The tosylate group is an excellent leaving group because its conjugate acid, p-toluenesulfonic acid, is a strong acid, making the tosylate anion a stable, weak base.[] This property, while synthetically useful, also renders the molecule susceptible to degradation by nucleophiles, including water.

Hydrolysis: The primary non-synthetic degradation pathway for the tosylate group is hydrolysis, which can occur under neutral, acidic, or basic conditions, although the rate is significantly influenced by pH and temperature. Hydrolysis will cleave the tosylate ester, yielding (R)-Boc-3-hydroxypyrrolidine and p-toluenesulfonic acid. The accumulation of p-toluenesulfonic acid can, in turn, catalyze the degradation of the Boc group, leading to a cascade of decomposition.

Nucleophilic Substitution: Other nucleophiles present in a solution can also displace the tosylate group. The reactivity of aliphatic tosylates, such as the one in (R)-Boc-3-tosyloxypyrrolidine, is generally higher than that of aromatic tosylates in nucleophilic substitution reactions.[3]

Potential Degradation Pathways

Based on the chemical nature of the molecule, two primary degradation pathways can be postulated. The verification of these pathways and the identification of the resulting degradants would require experimental studies, such as forced degradation analysis.

Caption: Postulated Degradation Pathways.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term integrity of (R)-Boc-3-tosyloxypyrrolidine, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) | Low temperatures slow down the rate of chemical reactions, including hydrolysis of the tosylate group.[8] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | While not strictly required for short-term storage, an inert atmosphere can prevent potential oxidative degradation over extended periods. |

| Moisture | Store in a tightly sealed container in a dry place | Moisture can lead to hydrolysis of the tosylate ester. It is crucial to minimize exposure to atmospheric moisture. |

| Light | Protect from light | Although specific photostability data is not readily available, it is good practice to protect organic molecules from light to prevent potential photolytic degradation. |

| pH | Avoid acidic and strongly basic conditions | The Boc group is acid-labile, and the tosylate group can be susceptible to base-catalyzed hydrolysis. The solid material should be stored in a neutral state. |

Handling:

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Use clean, dry spatulas and glassware.

-

For preparing solutions, use anhydrous solvents where appropriate and consider storing solutions at low temperatures for short periods.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of (R)-Boc-3-tosyloxypyrrolidine should involve a forced degradation study.[5][8][9] Such studies intentionally stress the compound under various conditions to identify potential degradation products and pathways.[9] This information is critical for developing stability-indicating analytical methods.

Forced Degradation Workflow

The following workflow outlines a typical forced degradation study.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. usbio.net [usbio.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug discovery. We will delve into its synthesis, key reactions, and commercial availability, offering practical insights for researchers, scientists, and professionals in the pharmaceutical industry. The pyrrolidine scaffold is a prevalent motif in a multitude of biologically active compounds, and strategic functionalization at the C3 position, as facilitated by the tosylate group, opens avenues for novel molecular designs.[1]

Commercial Availability and Supplier Landscape

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is readily available from a range of chemical suppliers catering to research and development needs. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times to ensure the integrity and efficiency of your research endeavors. Below is a comparative table of representative suppliers.

| Supplier | Product Number | Purity | CAS Number | Additional Information |

| BLDpharm | 139986-03-1 | Not specified | 139986-03-1 | Requires cold-chain transportation.[2] |

| ChemUniverse | P84846 | 95% | 103057-45-0 | Available in quantities from 100mg to 1g, with bulk quotes available upon request.[3] |

Note: This table is not exhaustive and is intended to provide a starting point for sourcing this chemical. Researchers should always consult the suppliers' websites for the most current information.

Synthesis of (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate: A Two-Step Approach

The synthesis of the title compound is typically achieved through a two-step process commencing with the commercially available (R)-3-hydroxypyrrolidine hydrochloride. The first step involves the protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the tosylation of the hydroxyl group.

Step 1: Synthesis of the Precursor, (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

The Boc-protection of (R)-3-hydroxypyrrolidine is a standard procedure that yields the immediate precursor for the tosylation reaction.

Experimental Protocol:

-

To a solution of (R)-3-hydroxypyrrolidine hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add triethylamine (2.5 equivalents) and di-tert-butyl dicarbonate (1.1 equivalents) at 0 °C.

-

Allow the reaction mixture to stir at ambient temperature for 12 hours.

-

Concentrate the mixture under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.[4]

This precursor is also commercially available from various suppliers, such as Chem-Impex (Purity: ≥ 99.5%) and Fluorochem (Purity: 97%), providing a convenient starting point for the subsequent tosylation.[5][6]

Step 2: Tosylation of (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

The conversion of the hydroxyl group to a tosylate is a critical step, as it transforms the poorly leaving hydroxyl group into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[3]

Reaction Mechanism:

The tosylation of an alcohol involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of p-toluenesulfonyl chloride (TsCl), with the displacement of a chloride ion. A base, typically pyridine, is used to neutralize the HCl byproduct. This reaction proceeds with retention of configuration at the chiral carbon.

Experimental Protocol:

-

Dissolve (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 equivalents) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate.[3]

Synthesis Workflow Diagram:

Caption: Synthesis of the target compound.

Application in Nucleophilic Substitution: Synthesis of a Chiral Azido-pyrrolidine Derivative

The tosylate group in (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is an excellent leaving group, making the compound an ideal substrate for SN2 reactions. This allows for the introduction of a wide variety of nucleophiles at the C3 position with inversion of stereochemistry.

Reaction Mechanism:

The reaction with sodium azide proceeds via a classic SN2 mechanism. The azide anion, being a potent nucleophile, attacks the carbon atom bearing the tosylate group from the backside, leading to the displacement of the tosylate and an inversion of the stereocenter.[7]

Experimental Protocol: Synthesis of (S)-tert-Butyl 3-azidopyrrolidine-1-carboxylate

-

Dissolve (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 3-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting (S)-tert-Butyl 3-azidopyrrolidine-1-carboxylate by column chromatography if necessary.[3]

Nucleophilic Substitution Workflow:

Sources

- 1. China (R)-1-Boc-3-hydroxy pyrrolidine 83220-73-9 [chinachemnet.com]

- 2. 139986-03-1|(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (R)-1-N-Boc-3-Hydroxy-pyrrolidine | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of C16H23NO5S: A Hypothetical New Chemical Entity

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is paved with rigorous analytical characterization. This guide provides a comprehensive framework for the elucidation and analysis of a hypothetical novel compound with the molecular formula C16H23NO5S. As no specific, well-characterized compound with this formula is readily documented in public chemical databases, this paper will serve as a technical roadmap for researchers encountering a previously uncharacterized molecule. We will delve into the foundational physicochemical properties, a robust analytical workflow for structural elucidation and purity assessment, and a detailed protocol for a quantitative analytical method, all grounded in the principles of scientific integrity and regulatory expectations.

Introduction: The Challenge of a New Chemical Entity

In the realm of drug discovery and development, the emergence of a novel molecule with potential therapeutic value is both an exciting and a formidable prospect. The molecular formula C16H23NO5S represents such a beginning—a composition of carbon, hydrogen, nitrogen, oxygen, and sulfur that could correspond to a multitude of potential structures, each with unique chemical and biological properties. The thorough characterization of such an NCE is a critical first step, forming the bedrock upon which all subsequent preclinical and clinical development is built.[1][2] This process is not merely about confirming a structure; it is about understanding the molecule's identity, purity, and stability, which are essential for ensuring its safety and efficacy.[1][]

This guide will outline a systematic and scientifically sound approach to the comprehensive characterization of our hypothetical compound, C16H23NO5S. We will address the logical progression from theoretical properties to empirical analysis, providing insights into the rationale behind the selection of analytical techniques and the interpretation of the resulting data.

Foundational Physicochemical Properties of C16H23NO5S

Before embarking on empirical analysis, a theoretical understanding of the molecule's properties can guide experimental design.

Molecular Weight and Elemental Composition

The molecular weight of a compound is a fundamental property. Based on the atomic masses of its constituent elements, the theoretical molecular weight of C16H23NO5S can be calculated.

| Element | Atomic Mass (amu) | Count | Total Mass (amu) |

| Carbon (C) | 12.011 | 16 | 192.176 |

| Hydrogen (H) | 1.008 | 23 | 23.184 |

| Nitrogen (N) | 14.007 | 1 | 14.007 |

| Oxygen (O) | 15.999 | 5 | 79.995 |

| Sulfur (S) | 32.06 | 1 | 32.06 |

| Total | 341.422 |

The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is crucial for high-resolution mass spectrometry.

A Strategic Workflow for the Characterization of a New Chemical Entity

The comprehensive characterization of a novel compound like C16H23NO5S requires a multi-faceted analytical approach. The following workflow illustrates a logical sequence of experiments designed to elucidate the structure, confirm the identity, and assess the purity of the NCE.

Caption: A strategic workflow for the comprehensive characterization of a new chemical entity.

Structural Elucidation: Unveiling the Molecular Architecture

The primary objective in characterizing an NCE is to determine its chemical structure. A combination of spectroscopic techniques is indispensable for this purpose.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy.[4][5][6][7][8] By measuring the mass-to-charge ratio to several decimal places, an exact molecular formula can be proposed, which is a critical first step in structural elucidation.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution.[9][10][11][12] A suite of NMR experiments would be employed:

-

¹H NMR: To identify the types and number of protons and their neighboring environments.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule by detecting the absorption of infrared radiation.[13] For C16H23NO5S, this could help identify groups such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and sulfonyl (S=O).

Purity Assessment and Impurity Profiling

Ensuring the purity of a drug substance is paramount for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[14][15][16][17][18]

-

HPLC with UV Detection: A reversed-phase HPLC method with UV detection would be developed to separate the main compound from any impurities. The peak area percentage of the main peak provides a measure of the compound's purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities detected in the HPLC-UV analysis.[19] This is crucial for understanding potential degradation products or synthesis-related impurities, which is a key requirement of regulatory bodies like the ICH.[20][21]

Experimental Protocol: Quantitative Analysis of C16H23NO5S by HPLC-UV

The following is a hypothetical, detailed step-by-step protocol for the development of a quantitative HPLC method for C16H23NO5S. The goal is to create a robust and reproducible method suitable for quality control and stability testing.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of C16H23NO5S.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatography data acquisition and processing software.

Materials:

-

C16H23NO5S reference standard (assumed to be >99% pure)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

Chromatographic Conditions (Initial Conditions for Method Development):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (or the λmax of the compound)

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the C16H23NO5S reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Prepare a sample solution of the test article at a concentration within the calibration range.

-

-

Method Development and Optimization:

-

Inject the highest concentration standard and evaluate the peak shape, retention time, and resolution from any impurities.

-

Optimize the mobile phase composition and gradient to achieve a symmetric peak for the main compound and good separation from all impurities. The organic modifier, pH (through the use of additives like formic acid), and gradient slope are key parameters to adjust.[14][16]

-

Select an appropriate detection wavelength, ideally the wavelength of maximum absorbance (λmax) of C16H23NO5S, to ensure maximum sensitivity.[16]

-

-

Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to demonstrate that the method can separate the main compound from its degradation products.

-

Linearity: Inject the calibration standards and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Analyze samples with known concentrations of the reference standard and calculate the percentage recovery.

-

Precision: Assess the repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts) of the method. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Conclusion: A Foundation for Drug Development

The comprehensive characterization of a new chemical entity is a non-negotiable and foundational aspect of drug development. For a hypothetical compound like C16H23NO5S, the journey begins with a systematic and rigorous analytical investigation. By employing a logical workflow that encompasses structural elucidation, purity assessment, and the development of a robust quantitative method, researchers can build a comprehensive data package. This not only provides a deep understanding of the molecule but also ensures compliance with the stringent requirements of regulatory agencies.[22][23][24] The principles and methodologies outlined in this guide provide a solid framework for the successful characterization of any novel compound, paving the way for its potential development into a safe and effective therapeutic agent.

References

-

HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

Optimizing Analysis Methods: Rapid and Accurate Determination of Cuaminosulfate Residues with LC-MS/MS Based on Box-Behnken Design Study. [Link]

-

Navigating HPLC Method Development: Tips for Success. [Link]

-

Steps for HPLC Method Development. [Link]

-

What is the molecular weight of nitrogen? - Homework.Study.com. [Link]

-

Hydrogen Molecular Weight and Molar Mass. [Link]

-

Unlock the Secrets of Matter: Discovering the Molecular Weight of H. [Link]

-

Oxygen - NIST Chemistry WebBook. [Link]

-

HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]

-

What is the molecular weight of oxygen - Unacademy. [Link]

-

ICH Guidelines for Stability Testing of New Drug Substance and Drug Products. [Link]

-

What is the molecular mass of N2? - Quora. [Link]

-

Steps involved in HPLC Method Development. [Link]

-

How are chemical structures analyzed in drug discovery? - Patsnap. [Link]

-

ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. [Link]

-

Mass spectrometry for structural elucidation. [Link]

-

Nitrogen gas (N2) Molar mass and Molecular weight. [Link]

-

What is the molecular mass of oxygen? - Quora. [Link]

-

Carbon (C) molar mass. [Link]

-

ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

-

What is the gram molecular mass of nitrogen? - Quora. [Link]

-

What is the molar mass of sulfur? - Homework.Study.com. [Link]

-

Nitrogen (N2) molar mass. [Link]

-

Sulfur (S) molar mass. [Link]

-

What is the molecular weight of hydrogen? - Quora. [Link]

-

Molar Mass / Molecular Weight of H2: Hydrogen Gas - YouTube. [Link]

-

sulfur - NIST Chemistry WebBook. [Link]

-

C (Carbon) - molar and relative molecular mass. [Link]

-

O2 (Oxygen) molar mass. [Link]

-

Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

-

Oxygen | O2 - PubChem. [Link]

-

High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound. [Link]

-

Convert Molar mass, Sulfur. [Link]

-

Molecular weight of carbon. [Link]

-

What is the molecular mass of carbon? - Homework.Study.com. [Link]

-

Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

-

High Resolution Mass Spectrometry for Drug Discovery and Development. [Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

-

Quality Guidelines - ICH. [Link]

-

NMR characterisation of natural products derived from under-explored microorganisms | Nuclear Magnetic Resonance: Volume 45. [Link]

-

Sulfur - Wikipedia. [Link]

-

Molar mass - Wikipedia. [Link]

-

Materialization Characterization and Formulation Development. [Link]

-

NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

-

Characterization for Pharmaceutical Products. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

-

A Significant Role of Chemistry in Drug Development: A Systematic Journey from Traditional to Modern Approaches with Anti-HIV/AIDS Drugs as Examples. [Link]

-

How NMR Enhances Chemical Analysis Accuracy? [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. A Significant Role of Chemistry in Drug Development: A Systematic Journey from Traditional to Modern Approaches with Anti-HIV/AIDS Drugs as Examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 14. pharmtech.com [pharmtech.com]

- 15. pharmasalmanac.com [pharmasalmanac.com]

- 16. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. asianjpr.com [asianjpr.com]

- 19. Horizon Educational - What’s the Molar Mass of Hydrogen? [horizoneducational.com]

- 20. database.ich.org [database.ich.org]

- 21. ICH Official web site : ICH [ich.org]

- 22. scribd.com [scribd.com]

- 23. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]

- 24. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

A Technical Guide to the Systematic Nomenclature of (3R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl 4-methylbenzenesulfonate

Abstract

In the landscape of pharmaceutical development and complex organic synthesis, unambiguous molecular identification is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a universal language that translates a two-dimensional name into a unique three-dimensional structure, ensuring reproducibility, regulatory compliance, and scientific clarity. This guide provides an in-depth analysis of the systematic naming of a key chiral building block, commonly referred to as Boc-protected (R)-3-hydroxypyrrolidine tosylate. We will dissect the molecule's constituent parts, apply the hierarchical rules of IUPAC nomenclature to derive its definitive name, and contextualize its importance through a representative synthetic protocol. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of systematic chemical nomenclature.

Deconstruction of the Molecular Architecture

The common name "Boc-protected (R)-3-hydroxypyrrolidine tosylate" is a descriptive but non-systematic shorthand. To determine the formal IUPAC name, we must first identify and analyze its three primary structural components.

-

The Pyrrolidine Scaffold: The core of the molecule is (R)-3-hydroxypyrrolidine. This is a five-membered, saturated heterocyclic amine (pyrrolidine) with a hydroxyl (-OH) group at the C3 position.[1] The stereochemistry at this carbon is designated as (R) according to the Cahn-Ingold-Prelog priority rules, a critical feature for stereospecific interactions in biological systems.[2][3][4][5][6]

-

The Boc Protecting Group: The pyrrolidine's nitrogen atom is "protected" by a tert-butoxycarbonyl group, abbreviated as "Boc". This group is chemically a carbamate ester.[7][8][9][10] Its function in synthesis is to render the amine nucleophilicity and basicity inert, allowing chemical transformations to occur at other sites on the molecule.[11][12] The Boc group is valued for its stability in many reaction conditions and its susceptibility to cleavage under specific acidic conditions.[7]

-

The Tosylate Group: The hydroxyl group of the pyrrolidine has been converted to a tosylate ester. A tosylate (TsO-) is the conjugate base of p-toluenesulfonic acid and is an excellent leaving group in nucleophilic substitution reactions.[13][14] Its systematic name is 4-methylbenzenesulfonate.[15]

| Component | Common Name | Chemical Class | Function |

| Pyrrolidine Core | (R)-3-Hydroxypyrrolidine | Chiral Heterocyclic Alcohol | Chiral scaffold |

| Nitrogen Substituent | Boc group | Carbamate | Amine protecting group |

| Oxygen Substituent | Tosylate | Sulfonate Ester | Activating/Leaving Group |

Systematic Nomenclature via IUPAC Rules

The derivation of the IUPAC name is a logical process governed by a strict hierarchy of rules. The most critical step is the identification of the principal functional group, which dictates the suffix of the name.

Step 1: Identification of the Principal Functional Group

This molecule contains two key functional groups: a carbamate (the Boc group) and a sulfonate ester (the tosylate). According to IUPAC priority rules, sulfonic acids and their derivatives (including esters) are of higher priority than carboxylic acids and their derivatives (including carbamates).[16][17][18]

Step 2: Naming the Parent Acid and its Ester Form

The sulfonate ester is derived from p-toluenesulfonic acid.

-

Parent Acid Name: The systematic IUPAC name for p-toluenesulfonic acid is 4-methylbenzenesulfonic acid .

-

Ester Name Suffix: Esters are named by replacing the "-ic acid" suffix of the parent acid with "-ate".[19][20][21] Thus, the parent ester component is named 4-methylbenzenesulfonate .

Step 3: Naming the Substituent Attached to the Ester Oxygen

With the parent ester identified, the remainder of the molecule—the entire Boc-protected pyrrolidine moiety—is treated as a single, complex substituent attached to the sulfonate oxygen. The naming convention for an ester is [substituent on oxygen] [parent name].[20][21][22]

-

Identify the Parent Heterocycle: The ring is a pyrrolidine .

-

Numbering the Ring: Numbering begins at the heteroatom, so the nitrogen is position 1.

-

Identify the Point of Attachment: The ring attaches to the sulfonate oxygen at position 3. Therefore, it is a pyrrolidin-3-yl group.

-

Name the Substituent on Nitrogen: The nitrogen at position 1 bears a tert-butoxycarbonyl group. This is named as a 1-(tert-butoxycarbonyl) substituent.

-

Specify Stereochemistry: The chiral center at the point of attachment (C3) has the (R) configuration. This is denoted as (3R) .

-

Assemble the Full Substituent Name: Combining these elements gives: (3R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl .

Step 4: Assembling the Definitive IUPAC Name

The final name is constructed by combining the name of the substituent group (from Step 3) with the name of the parent ester (from Step 2).

Final IUPAC Name: (3R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl 4-methylbenzenesulfonate

Experimental Protocol: Synthesis and Mechanistic Rationale

To ground the nomenclature in practical application, this section provides an authoritative, step-by-step protocol for the synthesis of the title compound, explaining the causality behind each procedural choice.

Protocol: Two-Step Synthesis from (R)-3-Hydroxypyrrolidine

Step A: Boc Protection of (R)-3-Hydroxypyrrolidine

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, add (R)-3-hydroxypyrrolidine (1.0 eq) and dissolve in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution.

-

Rationale: The reaction requires a mild base to neutralize the acidic byproduct from the Boc-anhydride and to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity.

-

-

Protecting Group Installation: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), dissolved in a minimal amount of THF, dropwise to the stirring solution.

-